molecular formula C11H15N5O5 B15062343 6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one

6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one

Cat. No.: B15062343
M. Wt: 297.27 g/mol
InChI Key: GDWOTBALSOOQFY-GITKWUPZSA-N
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Description

6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one is a complex organic compound with significant importance in various scientific fields. This compound is a derivative of purine nucleosides and is known for its unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one typically involves multi-step organic reactions. One common method includes the condensation of a purine base with a sugar moiety under controlled conditions. The reaction often requires the use of protecting groups to ensure selective reactions at specific sites on the molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted purine derivatives .

Scientific Research Applications

6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one is unique due to its specific structural configuration and the presence of multiple functional groups that allow for diverse chemical modifications and biological interactions .

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

6-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one

InChI

InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(12)14-10(19)15-8(5)16/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,9-,11-/m1/s1

InChI Key

GDWOTBALSOOQFY-GITKWUPZSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O)O

Origin of Product

United States

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